Home > Products > Screening Compounds P75616 > 4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine - 1251609-33-2

4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

Catalog Number: EVT-3005056
CAS Number: 1251609-33-2
Molecular Formula: C16H22F3NO4S
Molecular Weight: 381.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits high selectivity for CCR5 over muscarinic receptors and effectively inhibits HIV-1 entry and replication in PBMCs. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

    Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor exhibiting significant effects in rodent models for schizophrenia without inducing undesirable central nervous system side effects. It demonstrates good plasma exposure and sufficient brain penetration in rats. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor identified as a structurally diverse backup compound for TP0439150. It exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentration in rats. []

N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845)

    Compound Description: PF-3845 is a selective fatty acid amide hydrolase (FAAH) inhibitor known for its antinociceptive effects. It elevates anandamide levels in kidney tissue and 2-arachidonoyl glycerol in plasma, contributing to its diuretic and blood pressure-lowering effects mediated by cannabinoid receptors. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: This compound is synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate. The synthesis involves a series of reactions including condensation, reductive amination, protection, activation, and coupling, ultimately leading to the formation of the target compound. []

    Compound Description: This compound is a potent, orally active, and long-acting morpholine acetal human NK-1 receptor antagonist. It demonstrates strong binding affinity to hNK-1 receptors and effectively inhibits inflammation and central hNK-1 receptor stimulation in preclinical models. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

    Compound Description: GSK1016790A is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. Studies show its activation of TRPV4 in human airways leads to contractions. This effect is blocked by TRPV4 antagonists and surprisingly also by cysteinyl leukotriene 1 receptor antagonists, suggesting an involvement of cysteinyl leukotrienes in TRPV4-mediated airway constriction. []

(R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

    Compound Description: GSK2334775 is a novel and selective antagonist of the TRPV4 channel. It effectively inhibits TRPV4-dependent contractions in human bronchial tissue, supporting the hypothesis that TRPV4 activation, possibly through cysteinyl leukotriene production, contributes to airway constriction. []

4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid (GW0742)

    Compound Description: GW0742 is a high-affinity PPAR-β/δ agonist known to lower blood pressure, reduce arterial remodeling, improve vascular function, and decrease inflammation. [, ]

Methyl 3-({[2-(methoxy)-4 phenyl]amino}sulfonyl)-2-thiophenecarboxylate (GSK0660)

    Compound Description: GSK0660 acts as a PPAR-β/δ antagonist and is often used in research to investigate the specific roles of PPAR-β/δ in various biological processes. []

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

    Compound Description: LY450139 is a γ-secretase inhibitor (GSI). While it reduces amyloid-β peptides, it also increases the β-C-terminal fragment of amyloid precursor protein, potentially impacting synapses. Studies show that both acute and subchronic dosing with LY450139 can impair normal cognition in mice. []

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

    Compound Description: BMS-708163 is another γ-secretase inhibitor. Similar to LY450139, it reduces amyloid-β peptides but might also lead to cognitive impairment. This highlights the shared challenges in developing GSIs for Alzheimer's disease. []

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

    Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) that reduces amyloid-β42 without increasing the β-C-terminal fragment of amyloid precursor protein. Unlike GSIs, GSM-2 shows promise in ameliorating memory deficits in mice without impairing normal cognition. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

    Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor, representing a class of drugs that regulate apoptosis. When combined with a CDK5 inhibitor, navitoclax demonstrates synergistic inhibition of cell growth and induces apoptosis in pancreatic cancer cell lines, suggesting a potential therapeutic strategy for pancreatic cancer. []

Overview

4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and incorporates both a sulfonyl group and a trifluoromethyl-substituted phenyl group, enhancing its biological activity and lipophilicity.

Source

The compound's synthesis and characterization have been documented in various scientific literature, with specific studies detailing its synthesis methods and potential applications in drug development. The chemical structure can be represented by the International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations, which provide a standardized way to describe its molecular configuration.

Classification

This compound falls under the category of sulfonamide derivatives, which are known for their antibacterial properties. It also contains elements that classify it as a fluorinated organic compound due to the presence of the trifluoromethyl group.

Synthesis Analysis

Methods

The synthesis of 4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multi-step organic reactions. The general synthetic route may include:

  1. Formation of the Piperidine Ring: Starting materials such as piperidine are reacted with appropriate electrophiles to form the desired ring structure.
  2. Introduction of the Sulfonyl Group: A sulfonyl chloride can be reacted with the piperidine derivative to introduce the sulfonyl moiety.
  3. Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution reactions or via metal-catalyzed processes.
  4. Etherification: The methoxyethoxy group is introduced through etherification reactions involving suitable alcohols and halides.

Technical Details

The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent moisture and air interference. Purification methods such as column chromatography or recrystallization are employed to isolate the final product with high purity.

Molecular Structure Analysis

Structure

The molecular formula for 4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is C15H18F3N2O3S. The structure consists of:

  • A piperidine ring
  • A sulfonyl group attached to a phenyl ring that has a trifluoromethyl substituent
  • An ether functional group derived from methoxyethanol

Data

The compound's molecular weight is approximately 360.37 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation in solid-state.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for piperidine derivatives, including:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions.
  • Acid-base Reactions: The sulfonamide functionality allows for acid-base chemistry, which can be exploited in drug formulation.
  • Fluorination Reactions: The trifluoromethyl group may participate in electrophilic aromatic substitution reactions.

Technical Details

Reactions should be monitored using Thin-Layer Chromatography (TLC) to ensure completion and purity. Solvent systems should be chosen based on polarity considerations to optimize separation during purification.

Mechanism of Action

Process

The mechanism of action for compounds like 4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves interaction with biological targets such as enzymes or receptors.

  1. Binding Affinity: The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability.
  2. Inhibition Mechanism: The sulfonamide moiety can mimic substrates or transition states in enzymatic reactions, inhibiting target enzymes involved in disease processes.

Data

Research indicates that compounds with similar structures may exhibit inhibitory effects on pathways like NF-kB signaling, which is crucial in inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely to be a solid at room temperature.
  • Solubility: Soluble in organic solvents like dichloromethane or methanol but may have limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases or acids; care should be taken during handling.
Applications

Scientific Uses

4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing anti-inflammatory or antibacterial agents.
  • Chemical Research: As a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biological Studies: Investigating mechanisms of action related to NF-kB inhibition and other signaling pathways relevant to diseases such as cancer or autoimmune disorders.

This compound represents an interesting target for further research due to its unique structural features and potential biological activities.

Properties

CAS Number

1251609-33-2

Product Name

4-((2-Methoxyethoxy)methyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

IUPAC Name

4-(2-methoxyethoxymethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine

Molecular Formula

C16H22F3NO4S

Molecular Weight

381.41

InChI

InChI=1S/C16H22F3NO4S/c1-23-10-11-24-12-13-6-8-20(9-7-13)25(21,22)15-4-2-14(3-5-15)16(17,18)19/h2-5,13H,6-12H2,1H3

InChI Key

RDMJOFCLWLKKGM-UHFFFAOYSA-N

SMILES

COCCOCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.